N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 941958-03-8
VCID: VC7206531
Molecular Formula: C24H21FN4O3S2
Molecular Weight: 496.58
* For research use only. Not for human or veterinary use.
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 941958-03-8](/images/structure/VC7206531.png)
Description |
The compound N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure integrates multiple functional groups, including a fluorobenzo[d]thiazole core, a pyridine moiety, and a pyrrolidine-sulfonyl-benzamide framework. These features suggest potential biological activity, particularly in antimicrobial, anticancer, or enzyme inhibition contexts, based on analogous compounds in the literature. Structural FeaturesThe molecular framework of the compound includes:
SynthesisAlthough specific synthetic routes for this compound are not directly detailed in the search results, related compounds suggest a multistep synthesis involving:
Antimicrobial ActivityThiazole derivatives are well-documented for their antimicrobial properties. Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi . The sulfonamide group may enhance activity by mimicking substrates of bacterial enzymes. Anticancer PotentialBenzothiazole derivatives have been studied for their anticancer activity, particularly against breast cancer cell lines (e.g., MCF7). The inclusion of fluorine and pyridine groups can improve cell permeability and target specificity . Enzyme InhibitionSulfonamide-containing compounds often act as inhibitors of enzymes like carbonic anhydrase or metalloproteinases, making them relevant in anti-inflammatory and anticancer research . Analytical CharacterizationTo confirm the structure and purity of such compounds, standard analytical techniques are employed:
Docking StudiesMolecular docking studies on analogous compounds reveal strong binding affinity to active sites of biological targets such as enzymes or receptors . These studies guide further optimization for therapeutic purposes. In Vitro StudiesSimilar thiazole-based molecules have demonstrated significant bioactivity in vitro, with MIC values ≤25 µg/mL against pathogens like Candida albicans . For anticancer screening, IC50 values in the micromolar range have been reported against various cancer cell lines . |
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CAS No. | 941958-03-8 | ||||||||||
Product Name | N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | ||||||||||
Molecular Formula | C24H21FN4O3S2 | ||||||||||
Molecular Weight | 496.58 | ||||||||||
IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | ||||||||||
Standard InChI | InChI=1S/C24H21FN4O3S2/c25-20-4-3-5-21-22(20)27-24(33-21)29(16-17-10-12-26-13-11-17)23(30)18-6-8-19(9-7-18)34(31,32)28-14-1-2-15-28/h3-13H,1-2,14-16H2 | ||||||||||
Standard InChIKey | XXOJRASORTXYNU-UHFFFAOYSA-N | ||||||||||
SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(C=CC=C5S4)F | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 16804308 | ||||||||||
Last Modified | Aug 19 2023 |
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